molecular formula C13H16FNO2 B1276119 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid CAS No. 832737-45-8

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid

Cat. No. B1276119
M. Wt: 237.27 g/mol
InChI Key: QBEDEVJXKRAWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-Fluorobenzyl)piperidine-3-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The fluorobenzyl group attached to the piperidine ring suggests that the compound could have interesting chemical properties and potential applications in pharmaceuticals or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related fluorobenzyl piperidine compounds has been explored in several studies. For instance, an efficient preparation method for (3S)-3-(4-fluorobenzyl)piperidinium mandelate was developed, which involved starting from 3-benzylpiperidone and using a chiral stationary phase for enantiomeric separation . Another study reported the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were synthesized using the Grignard reaction and subsequent steps involving palladium on carbon catalyst .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For example, the structure of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was confirmed by elemental analysis, IR, 1H NMR, and ESI-MS spectra . In another study, the crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids were determined by single crystal X-ray diffraction, revealing a one-dimensional linear polymer structure .

Chemical Reactions Analysis

The fluorobenzyl group in these compounds can participate in various chemical reactions. For instance, the synthesis of a neuroleptic agent involved a series of reactions including Friedel-Crafts reaction, ring-opening, ketalization, condensation, and debenzylation . The presence of the fluorobenzyl group can influence the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl piperidine derivatives can be inferred from related compounds. For example, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its crystal structure was confirmed by XRD data . These techniques provide valuable information about the molecular conformation, intermolecular interactions, and other physical properties that are crucial for understanding the behavior of these compounds in different environments.

Scientific Research Applications

  • Synthesis of Isotopomers : A study by Proszenyák et al. (2005) focused on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine using the Grignard reaction, highlighting its application in chemical synthesis and catalytic H/D exchange in benzylic positions (Proszenyák et al., 2005).

  • Synthesis of Heterocyclic Compounds : Duan-zhi (2005) reported the synthesis of 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate, illustrating its role in the creation of novel organic compounds (Y. Duan-zhi, 2005).

  • Cancer Treatment Research : A patent by ロバート ヘンリー,ジェームズ (2006) describes a compound related to 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid with potential for treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

  • Pharmaceutical Activities of Piperidin-2-ones : Burdzhiev and Stanoeva (2006) discussed the transformation of 1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid into new substituted piperidin-2-ones, expected to possess pharmaceutical activities (Burdzhiev & Stanoeva, 2006).

  • Metabolism Studies of Radiotracers : Lee et al. (2001) explored the in vitro metabolism of inhibitors containing 4-[(18)F]fluorobenzyl-piperidine moieties, demonstrating its relevance in metabolism studies of radiotracers (Lee et al., 2001).

  • Synthesis of Tin Ester Complexes : Yin et al. (2004) studied the reaction of tri(o-fluorobenzyl)tin chloride with sodium of heteroaromatic carboxylic acid, revealing its application in the creation of organometallic complexes (Yin et al., 2004).

  • Analog Synthesis in Cytotoxic Compounds : Lagisetty et al. (2009) synthesized analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone, a cytotoxic compound, and characterized their molecular structures, indicating its use in medicinal chemistry (Lagisetty et al., 2009).

  • Preparation of Piperidinium Mandelate : Emmett et al. (2004) described methods for the preparation of (3S)-3-(4-fluorobenzyl)piperidine and its mandelate salt, highlighting its significance in stereoselective synthesis (Emmett et al., 2004).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEDEVJXKRAWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408229
Record name 1-(4-fluorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid

CAS RN

832737-45-8
Record name 1-(4-fluorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.